2,3-Diphytanyl-msgg
2,3-Diphytanyl-msgg
Brand Name:
Vulcanchem
CAS No.:
153085-58-6
VCID:
VC21112792
InChI:
InChI=1S/C55H108O16S/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-66-36-45(67-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4)33-55(62)53(51(61)49(59)47(35-57)70-55)69-54-52(71-72(63,64)65)50(60)48(58)46(34-56)68-54/h37-54,56-62H,11-36H2,1-10H3,(H,63,64,65)/t39-,40?,41-,42?,43?,44?,45+,46+,47+,48+,49+,50-,51-,52-,53+,54+,55-/m0/s1
SMILES:
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Molecular Formula:
C55H108O16S
Molecular Weight:
1057.5 g/mol
2,3-Diphytanyl-msgg
CAS No.: 153085-58-6
Cat. No.: VC21112792
Molecular Formula: C55H108O16S
Molecular Weight: 1057.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153085-58-6 |
|---|---|
| Molecular Formula | C55H108O16S |
| Molecular Weight | 1057.5 g/mol |
| IUPAC Name | [(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-2-[(2R)-2-(3,7,11,15-tetramethylhexadecoxy)-3-[(7S,11S)-3,7,11,15-tetramethylhexadecoxy]propyl]oxan-3-yl]oxyoxan-3-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C55H108O16S/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-66-36-45(67-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4)33-55(62)53(51(61)49(59)47(35-57)70-55)69-54-52(71-72(63,64)65)50(60)48(58)46(34-56)68-54/h37-54,56-62H,11-36H2,1-10H3,(H,63,64,65)/t39-,40?,41-,42?,43?,44?,45+,46+,47+,48+,49+,50-,51-,52-,53+,54+,55-/m0/s1 |
| Standard InChI Key | XYOYOYMIUCCWII-LIEDWHDGSA-N |
| Isomeric SMILES | C[C@H](CCC[C@H](C)CCCC(C)CCOC[C@@H](C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C)CCCC(C)C |
| SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator